Methyl 2-(4-bromophenyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKRXZFJWFHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-46-8 | |
| Record name | methyl 2-(4-bromophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Significance in Contemporary Organic Chemistry
The structure of Methyl 2-(4-bromophenyl)propanoate is characterized by a central propanoate group, with a methyl ester at one end and a phenyl group at the other, substituted with a bromine atom at the para (4-position) of the benzene (B151609) ring. nih.gov This specific arrangement of functional groups imparts significant utility to the molecule as a building block in organic synthesis.
The presence of the bromine atom is particularly noteworthy. It serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations for the construction of complex organic molecules. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom, enabling the elaboration of the aromatic core.
Furthermore, the stereocenter at the alpha-carbon of the propanoate moiety introduces the element of chirality. The synthesis of enantiomerically pure forms of this compound is of considerable interest, as the biological activity of many pharmaceutical compounds is dependent on their stereochemistry. The ability to selectively synthesize either the (R)- or (S)-enantiomer is a key focus in asymmetric synthesis.
Foundational Role in Chemical Research Methodologies
Methyl 2-(4-bromophenyl)propanoate serves as a valuable intermediate in the development and optimization of new synthetic methodologies. Its well-defined structure and reactivity make it an ideal substrate for testing the efficacy and scope of novel catalytic systems and reaction conditions.
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. The 2-arylpropanoic acid motif is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and as such, this compound and its analogs are often used as starting materials for the synthesis of new therapeutic agents.
The compound is also utilized in the synthesis of other key chemical intermediates. For instance, it is a precursor to 2-(4-bromophenyl)-2-methylpropanoic acid, which is an important intermediate in the production of some pharmaceuticals. google.comgoogle.com
Historical Development of Synthetic Interest and Transformations
Direct Synthetic Routes to this compound (C₁₀H₁₁BrO₂)
Direct synthesis of this compound can be achieved through several established chemical transformations, most notably through coupling reactions where the aryl bromide is a key reactant and through the esterification of the corresponding carboxylic acid.
Mizoroki-Heck Reaction as a Key Coupling Strategy
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. nih.govgoogle.com This reaction is a fundamental transformation in organic synthesis and is widely used for the creation of substituted alkenes. nih.govgoogle.com In the context of this compound, this compound typically serves as the aryl halide substrate rather than the direct product of the reaction. For instance, in a novel synthesis of the anti-inflammatory drug loxoprofen, this compound is reacted with 2-methylenecyclopentanone (B183989) via a Mizoroki-Heck reaction to form a key intermediate.
The reaction is highly selective for functional groups and often results in high yields of the desired substituted olefin. nih.gov The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov
Esterification of 2-(4-bromophenyl)propanoic Acid Derivatives
A primary and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process where the alcohol is typically used in excess to drive the reaction towards the formation of the ester.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester.
Synthesis of Alpha-Substituted this compound Analogues
The synthesis of analogues, particularly those with substitution at the alpha-carbon, often involves multi-step processes that begin with a different starting material and incorporate key bromination and esterification steps.
Synthesis of Methyl 2-(4-bromophenyl)-2-methylpropanoate (C₁₁H₁₃BrO₂)
The synthesis of methyl 2-(4-bromophenyl)-2-methylpropanoate is a well-documented process, often starting from 2-methyl-2-phenylpropanoic acid. A common route involves the selective bromination of the phenyl ring followed by esterification of the resulting carboxylic acid. google.compatsnap.com
One established method involves the esterification of 4-bromophenylacetic acid, followed by methylation at the benzylic carbon using methyl iodide and sodium hydride. google.compatsnap.com However, an alternative and efficient industrial process involves the direct esterification of 2-(4-bromophenyl)-2-methylpropanoic acid. In a large-scale preparation, 2-(4-bromophenyl)-2-methylpropanoic acid is dissolved in a solvent like toluene (B28343), and then methanol and sulfuric acid are added. patsnap.com The mixture is heated for several hours to drive the reaction to completion. patsnap.com After workup, which includes washing with water and aqueous base solutions, the final product, methyl 2-(4-bromophenyl)-2-methylpropionate, is obtained with high purity (99.2%) and in good yield (79%) after distillation under reduced pressure. patsnap.com
Strategies via Selective Bromination of 2-Methyl-2-phenylpropanoic Acid
A crucial step in the synthesis of methyl 2-(4-bromophenyl)-2-methylpropanoate is the preparation of its immediate precursor, 2-(4-bromophenyl)-2-methylpropanoic acid. This is achieved through the selective bromination of 2-methyl-2-phenylpropanoic acid. google.compatsnap.com This reaction is designed to favor the formation of the para-bromo isomer over the ortho and meta isomers, which is critical for the purity of the final active pharmaceutical ingredients derived from this intermediate. patsnap.com
The process involves reacting 2-methyl-2-phenylpropanoic acid with bromine. google.com It has been found that this bromination can be performed with high selectivity, avoiding the use of undesirable halogenated hydrocarbon solvents like carbon tetrachloride. google.com
Aqueous Medium Bromination Under Varying pH Conditions (Acidic, Alkaline, Neutral)
A significant advancement in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid is the use of an aqueous medium for the bromination reaction. google.com This method is environmentally friendlier and demonstrates excellent selectivity under acidic, neutral, or alkaline pH conditions. google.compatsnap.com The pH of the reaction medium influences the isomeric purity of the resulting product. google.com
Under acidic conditions , the reaction is performed in a heterogeneous mixture where the solid starting material is suspended in water. google.com This method yields a product with approximately 94.4% to 95% of the desired 2-(4-bromophenyl)-2-methylpropanoic acid.
Under alkaline conditions , the starting material is dissolved to form a homogeneous solution. This approach results in a product with about 98% purity of the para-isomer. google.com
When the reaction is carried out at a neutral pH (around 7) , achieved by adding an alkali solution, the selectivity is further improved. google.com This method yields a product with approximately 99% of the desired 2-(4-bromophenyl)-2-methylpropanoic acid, with only about 1% of the meta-isomer. google.com
The findings on the influence of pH on product purity are summarized in the table below.
| pH Condition | Reaction Medium | Predominant Isomer | Purity of 2-(4-bromophenyl)-2-methylpropanoic acid | Reference |
| Acidic | Heterogeneous (water) | 2-(4-bromophenyl)-2-methylpropanoic acid | ~94.4-95% | |
| Alkaline | Homogeneous (water) | 2-(4-bromophenyl)-2-methylpropanoic acid | ~98% | google.com |
| Neutral (pH ~7) | Homogeneous (water) | 2-(4-bromophenyl)-2-methylpropanoic acid | ~99% | google.com |
Optimization of Regioselectivity and Yield in Bromination
To address this, research has focused on optimizing reaction conditions. One notable advancement is the use of an aqueous medium for the bromination reaction. google.comgoogle.compatsnap.com This approach has been shown to provide excellent selectivity, yielding a product that is substantially free of the undesirable meta and ortho isomers. google.com The reaction can be performed under acidic, neutral, or alkaline conditions in water, avoiding the use of hazardous halogenated hydrocarbon solvents like carbon tetrachloride. google.comgoogle.compatsnap.com
For instance, reacting 2-methyl-2-phenylpropanoic acid with bromine in an aqueous solution of sodium bicarbonate at a controlled temperature can yield 2-(4-bromophenyl)-2-methylpropanoic acid with high purity. google.com Subsequent extraction and recrystallization can further enhance the purity of the product. patsnap.com Gas chromatography is a common analytical technique used to monitor the progress of the reaction and assess the purity of the final product. google.compatsnap.com
Table 1: Comparison of Bromination Conditions and Outcomes
| Reaction Condition | Solvent | Reagents | Product Purity (para-isomer) | Reference |
| Reflux | Carbon Tetrachloride | Bromine, Iron wire | Requires multiple crystallizations | google.comgoogle.com |
| 75-80°C | Dichloromethane | Bromine | 94.4% (crude), 99.2% (recrystallized) | patsnap.com |
| 25-35°C | Water | Bromine, Sodium Bicarbonate | ~99% | google.com |
Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid
Once the desired 2-(4-bromophenyl)-2-methylpropanoic acid is obtained, the next step is its conversion to the corresponding methyl ester, this compound.
A widely used and effective method for this transformation is acid-catalyzed esterification, also known as Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. google.comgoogle.commasterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
In a typical industrial-scale procedure, 2-(4-bromophenyl)-2-methylpropanoic acid is dissolved in a solvent like toluene, followed by the addition of methanol and sulfuric acid. google.comgoogle.com The reaction mixture is then heated for an extended period until gas chromatography analysis indicates the complete consumption of the starting material. google.comgoogle.com After cooling, the mixture is washed with water and aqueous solutions of sodium carbonate and sodium chloride to neutralize the acid and remove impurities. google.comgoogle.com The final product, methyl 2-(4-bromophenyl)-2-methylpropionate, is obtained after distillation under reduced pressure with high yield and purity. google.comgoogle.com
Approaches via Esterification of 4-Bromophenylacetic Acid and Benzylic Methylation
An alternative synthetic route to this compound involves starting from 4-bromophenylacetic acid. google.comgoogle.com This method consists of two main steps: the esterification of 4-bromophenylacetic acid followed by methylation at the benzylic position. google.comgoogle.com
More recent and greener alternatives for methylation include the use of less hazardous reagents like methyl salicylate (B1505791) in the presence of potassium carbonate. organic-chemistry.org This method has shown good to excellent yields for the esterification of various carboxylic acids and offers a safer and more environmentally friendly option. organic-chemistry.org
Application of Sonogashira Coupling in Synthetic Pathways
The Sonogashira coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, is conducted under mild conditions and has found broad applications in the synthesis of complex molecules, including pharmaceuticals. wikipedia.orgrsc.org
In the context of synthesizing analogues of this compound, the Sonogashira coupling can be employed to introduce an alkyne moiety onto the aromatic ring. For example, an aryl bromide can be coupled with a terminal alkyne to create a new carbon-carbon bond. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This difference in reactivity allows for selective couplings. wikipedia.org
While a direct application to the synthesis of the parent compound might not be the most common route, this methodology is invaluable for creating a diverse range of analogues for structure-activity relationship studies. For instance, it has been used in the synthesis of mGlu5 antagonists like MMPEP. researchgate.net The development of copper-free Sonogashira coupling protocols further enhances the utility of this reaction by simplifying the reaction conditions and purification procedures. organic-chemistry.orglibretexts.org
Synthesis of Methyl 2-bromo-2-(4-bromophenyl)propanoate
The synthesis of methyl 2-bromo-2-(4-bromophenyl)propanoate involves the introduction of a bromine atom at the α-position of the propanoate chain. A common method to achieve this is through a Sandmeyer-type reaction starting from an appropriate aniline (B41778) derivative.
For a related compound, methyl 2-bromo-3-(4-fluorophenyl)propanoate, the synthesis begins with 4-fluoroaniline. This is treated with sodium nitrite (B80452) and hydrobromic acid in acetone (B3395972) at low temperatures to form a diazonium salt. This intermediate is then reacted with methyl acrylate (B77674) in the presence of a copper(I) bromide catalyst. The reaction proceeds with the evolution of nitrogen gas to yield the crude product, which can then be purified. A similar strategy could be adapted for the synthesis of methyl 2-bromo-2-(4-bromophenyl)propanoate by starting with an appropriate bromo-substituted aniline precursor.
Chemoenzymatic Synthetic Approaches for Related Bromophenyl Esters
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. mdpi.comnih.gov This approach is particularly valuable for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. mdpi.com
Dynamic kinetic resolution is a powerful chemoenzymatic technique that can overcome the 50% yield limitation of traditional kinetic resolution, allowing for the synthesis of a single enantiomer in high yield. mdpi.com Enzymes like lipases are commonly used for the stereoselective hydrolysis or esterification of esters. mdpi.com For instance, a chemoenzymatic process could involve the enzymatic resolution of a racemic mixture of a bromophenyl ester, selectively hydrolyzing one enantiomer and leaving the other untouched.
Recent advancements in the field have focused on developing scalable flow systems using immobilized enzymes, which can improve efficiency and catalyst recyclability. nih.gov These methods have been successfully applied to the synthesis of active pharmaceutical ingredients and their intermediates, offering greener and more cost-effective manufacturing strategies. mdpi.comnih.gov The integration of biocatalysis with traditional chemical processes continues to expand the toolkit for synthesizing complex molecules like bromophenyl esters and their derivatives. nih.govnih.gov
Enzymatic Catalysis in 2-(4'-bromophenyl)-2-oxoethyl Ester Synthesis
The synthesis of chiral compounds, such as the precursors to 2-arylpropanoic acids, increasingly utilizes enzymatic catalysis to achieve high selectivity and milder reaction conditions. While specific literature on the enzymatic synthesis of 2-(4'-bromophenyl)-2-oxoethyl ester is specialized, the principles can be understood through the broader application of enzymes in the synthesis of related 2-arylpropanoic acid esters.
Enzymes, particularly lipases and esterases, are widely employed for the kinetic resolution of racemic mixtures of 2-arylpropanoic acids and their esters. frontiersin.orgmdpi.com Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the two enantiomers. For example, in the resolution of racemic 2-arylpropanoic esters, an esterase can selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) as an unreacted ester. frontiersin.org
Research into bHSL (bacterial homoserine lactone) family esterases has led to the identification and engineering of enzymes with improved stereopreference for producing the desired (S)-isomers of these compounds. frontiersin.org Through protein engineering techniques like site-directed mutagenesis, the enantioselectivity of these enzymes can be significantly enhanced. For instance, a new esterase, Est924, which initially showed a slight (R)-stereopreference, was engineered. By substituting key amino acid residues in the enzyme's active site, its preference was inverted to favor the hydrolysis of (S)-arylpropionate esters, which is crucial for producing enantiomerically pure non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org
The effectiveness of such enzymatic resolutions is often evaluated by the enantiomeric excess (ee) of the product and the enantioselectivity value (E). Whole-cell catalysts, which use the entire microorganism containing the desired enzyme, are also being developed. frontiersin.org This approach avoids the costly and time-consuming process of enzyme isolation and purification, making the industrial application more economically feasible. frontiersin.org Studies have shown that whole-cell catalysts can be reused for multiple cycles, further reducing production costs. frontiersin.org
Green Chemistry Principles in Synthetic Design
Green chemistry principles are integral to modern synthetic route design, aiming to minimize environmental impact and enhance safety and efficiency. These principles are particularly relevant in the synthesis of fine chemicals and pharmaceuticals like this compound.
The choice of solvents and reagents is a critical aspect of green chemistry. Solvents account for a significant portion of the waste generated in chemical processes and contribute heavily to energy consumption and greenhouse gas emissions. researchgate.net Therefore, selecting appropriate solvents is key to developing sustainable chemical production. rsc.org
Traditional synthetic routes for related compounds have sometimes employed hazardous reagents and solvents. For example, the methylation of the benzylic carbon in the synthesis of methyl 2-(4-bromophenyl)-2-methylpropanoate has been performed using methyl iodide in the presence of sodium hydride in tetrahydrofuran (B95107) (THF). google.com This process has several drawbacks for industrial-scale production, including the high flammability and hazardous nature of sodium hydride and the expense of reagents like methyl iodide and THF. google.com
Green chemistry encourages the replacement of such hazardous substances with safer alternatives. Solvent selection guides and tools have been developed to help chemists choose greener solvents based on factors like toxicity, safety, and environmental impact. researchgate.netherokuapp.com These guides often rank solvents, discouraging the use of substances like benzene (B151609), chloroform, and dimethylformamide (DMF) while promoting the use of greener alternatives such as certain alcohols, esters, and ethers like 2-methyltetrahydrofuran. researchgate.netnih.gov The goal is to find solvents that are effective for the reaction but have a lower environmental, health, and safety (EHS) footprint. researchgate.net The selection of a suitable solvent can reduce costs and CO2 emissions significantly, even for reactions with similar yields. rsc.org
Table 1: Comparison of Solvents Based on Green Chemistry Principles
| Solvent | Hazards/Concerns | Potential Greener Alternatives |
|---|---|---|
| Tetrahydrofuran (THF) | Expensive, can form peroxides | 2-Methyltetrahydrofuran (2-MeTHF) |
| Benzene | Carcinogenic, high toxicity | Toluene (less toxic), Anisole |
| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC) | Cyclopentyl methyl ether (CPME) |
This table provides a generalized comparison and the suitability of an alternative depends on the specific reaction conditions.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. jocpr.com The formula for calculating atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
Addition and rearrangement reactions are inherently atom-economical as they tend to incorporate all reactant atoms into the product, often achieving 100% atom economy in theory. primescholars.comscranton.edu In contrast, substitution and elimination reactions typically have lower atom economies because they generate stoichiometric byproducts that are considered waste. scranton.edu
In the context of synthesizing this compound and its analogues, designing a synthetic route that favors atom-economical steps is a key green chemistry goal. For instance, using catalytic reactions is highly desirable as catalysts are used in small amounts and are not consumed in the reaction, leading to less waste. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(4'-bromophenyl)-2-oxoethyl Ester |
| 2-arylpropanoic acids |
| Methyl 2-(4-bromophenyl)-2-methylpropanoate |
| Methyl iodide |
| Sodium hydride |
| Tetrahydrofuran (THF) |
| Benzene |
| Chloroform |
| Dimethylformamide (DMF) |
| 2-Methyltetrahydrofuran (2-MeTHF) |
| Toluene |
| Anisole |
| Cyclopentyl methyl ether (CPME) |
| Diethyl carbonate |
Ester Functional Group Reactivity
The ester functional group is a key site for chemical reactions, primarily involving nucleophilic acyl substitution.
Hydrolysis Pathways (Acid-Catalyzed and Base-Catalyzed)
Ester hydrolysis is a fundamental reaction that cleaves the ester bond, yielding a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the carbonyl carbon. Following a series of proton transfer steps, the tetrahedral intermediate collapses, eliminating methanol and regenerating the acid catalyst to yield 2-(4-bromophenyl)propanoic acid. This reaction is reversible. vedantu.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic addition step, forming a tetrahedral intermediate. stackexchange.com This intermediate then eliminates a methoxide (B1231860) ion, which is a strong base. The methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. stackexchange.com This reaction is generally irreversible.
An alternative, less common mechanism for base-catalyzed hydrolysis is the BAl2 mechanism, which involves a bimolecular, base-catalyzed alkyl-oxygen cleavage. In this SN2-type reaction, the hydroxide ion attacks the methyl carbon instead of the carbonyl carbon, leading to the direct formation of the carboxylate and methanol. stackexchange.com This pathway is more likely to occur when the carbonyl carbon is sterically hindered. stackexchange.com
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This transformation can also be catalyzed by either an acid or a base. masterorganicchemistry.com
In a typical transesterification of this compound, if a different alcohol (e.g., ethanol) is used in the presence of an acid or base catalyst, the methoxy (B1213986) group (-OCH3) of the ester is replaced by the ethoxy group (-OCH2CH3) from the new alcohol, forming ethyl 2-(4-bromophenyl)propanoate and methanol. To favor the desired product, the alcohol used for the reaction is often employed as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: Under basic conditions, an alkoxide ion (e.g., ethoxide) acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. This results in a tetrahedral intermediate which then collapses, eliminating a methoxide ion to form the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In an acidic medium, the carbonyl oxygen is first protonated by the acid catalyst. masterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the new alcohol. A series of proton transfer and elimination steps then leads to the formation of the new ester and methanol. masterorganicchemistry.com
Aromatic Ring Reactivity and Substitutions
The bromophenyl group of this compound can undergo substitution reactions, allowing for further functionalization of the aromatic ring.
Electrophilic Aromatic Substitution on the Bromophenyl Moiety
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The substituent already present on the ring influences the rate and position of the incoming electrophile.
In this compound, the bromine atom is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive towards electrophiles compared to benzene, it directs incoming electrophiles to the positions ortho to the bromine atom (positions 2 and 6 on the ring). The propanoate group is also a deactivating group and a meta-director. The interplay of these two substituents will determine the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, the nitration of a similar compound, 2-methyl-2-phenylpropanoic acid, followed by esterification, is a known process. google.comgoogle.com The mechanism for these reactions generally involves two steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution of the Bromine Atom
While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, especially when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orglibretexts.org These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org
In the case of this compound, the propanoate group is electron-withdrawing, which can facilitate nucleophilic aromatic substitution, although it is not as strongly activating as a nitro group. chemistrysteps.com For an SNAr reaction to proceed via the addition-elimination mechanism, the electron-withdrawing group is most effective when positioned ortho or para to the leaving group (the bromine atom). libretexts.orgchemistrysteps.com In this molecule, the propanoate group is para to the bromine, which is a favorable arrangement for this type of reaction.
The SNAr mechanism involves the nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. libretexts.org The negative charge is delocalized onto the electron-withdrawing propanoate group. Subsequently, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.
The displacement of bromine in aromatic systems can occur through different mechanisms. The SNAr (addition-elimination) pathway is a major route, particularly with activating groups present. science.gov Another possibility is the elimination-addition (benzyne) mechanism, which typically requires a very strong base. chemistrysteps.com
Studies on the dehalogenation of aromatic compounds have explored nucleophilic aromatic substitution with hydride as the nucleophile. science.gov For brominated aromatics, the favored mechanism is often nucleophilic addition ortho to the carbon-halogen bond, proceeding through an anionic intermediate. science.gov
The reactivity in halogen displacement reactions within a group of halogens generally sees a more reactive halogen displacing a less reactive one from its salt. savemyexams.comsavemyexams.com For instance, chlorine can displace bromine. savemyexams.comstudymind.co.uk While this is a different context from nucleophilic substitution on an aromatic ring, it highlights the relative reactivity of halogens.
Stereochemical Transformations and Control
This compound possesses a chiral center at the C2 position of the propanoate moiety. The stereochemical integrity of this center is crucial, particularly in pharmaceutical applications where enantiomers often exhibit different biological activities. researchgate.net
Under certain conditions, this chiral center is susceptible to racemization, the process by which an enantiomerically enriched or pure substance converts into a racemic mixture. This typically occurs through the formation of a planar, achiral intermediate. For α-aryl esters like this compound, racemization can be catalyzed by either acid or base. youtube.com
Base-Catalyzed Racemization: In the presence of a base, the acidic proton at the α-carbon (the benzylic position) can be abstracted to form a planar enolate anion. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers. wikipedia.org
Acid-Catalyzed Racemization: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the acidity of the α-hydrogen. A weak base (like the solvent) can then abstract this proton to form a planar enol intermediate. Tautomerization back to the keto form can occur via protonation from either face of the double bond, resulting in racemization. youtube.com
While specific racemization studies on this compound are not extensively detailed in readily available literature, the mechanism is a well-established principle for all 2-arylpropanoic acids and their esters that possess an α-hydrogen. researchgate.netru.nl The prevention of such racemization is a significant consideration in their synthesis and handling.
Controlling the stereochemistry during the synthesis or transformation of this compound is a key objective for producing single-enantiomer products.
Enantioselective Pathways: A common and effective method for obtaining enantiomerically pure or enriched 2-arylpropanoate esters is through enzymatic kinetic resolution. mdpi.com This technique utilizes enzymes, most commonly lipases, that preferentially catalyze the reaction of one enantiomer in a racemic mixture. For racemic this compound, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (the R-enantiomer). mdpi.comresearchgate.net Lipases from sources like Burkholderia cepacia and Candida rugosa have been successfully used for the kinetic resolution of related esters. mdpi.commdpi.com The choice of enzyme, solvent, and acylating agent (in the case of transesterification) significantly impacts the enantioselectivity and reaction rate. mdpi.com
Diastereoselective Pathways: Diastereoselective reactions involve creating a new stereocenter in a molecule that already contains one, leading to the preferential formation of one diastereomer over another. youtube.com For instance, if a nucleophile attacks the carbonyl group of a chiral α-keto ester related to the target compound, the approach of the nucleophile can be sterically hindered by the existing chiral center, leading to the formation of one diastereomeric alcohol product in excess. nih.gov Similarly, reactions at the α-carbon, proceeding through an enolate, can be made diastereoselective by using a chiral auxiliary. The auxiliary directs the approach of an electrophile to one face of the planar enolate, controlling the configuration of the newly formed stereocenter.
Table 2: Examples of Stereoselective Transformations for 2-Arylpropanoates
| Transformation Type | Method | Reagents/Catalyst | Outcome | Reference |
| Enantioselective | Enzymatic Kinetic Resolution (Hydrolysis) | Lipase from Burkholderia cepacia in phosphate (B84403) buffer | Selective hydrolysis of one enantiomer, yielding an enantiomerically enriched ester and the opposite enantiomer as the acid. | mdpi.com |
| Enantioselective | Enzymatic Kinetic Resolution (Transesterification) | Lipase from Candida rugosa, isopropenyl acetate, toluene | Selective acylation of one enantiomer, yielding an enantiomerically enriched ester product. | mdpi.com |
| Diastereoselective | Nucleophilic Addition to Carbonyl | Grignard Reagent (e.g., EtMgBr) addition to a chiral α-keto ester | Preferential formation of one diastereomeric alcohol product. | youtube.com |
Reductive and Oxidative Transformations
This compound contains two functional groups susceptible to reduction: the methyl ester and the aryl bromide. The selective reduction of one group in the presence of the other, or the simultaneous reduction of both, can be achieved by selecting appropriate reducing agents and conditions.
Reduction of the Ester Group: The ester functionality is generally less reactive towards reduction than ketones or aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to the corresponding primary alcohol, 2-(4-bromophenyl)propan-1-ol. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters under standard conditions. However, the reactivity of NaBH₄ can be enhanced with additives.
Reduction of the Aryl Halide Group: The carbon-bromine bond on the aromatic ring can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) or by using specific hydride systems. A notable method for the selective dehalogenation of aryl halides in the presence of an ester involves a sodium borohydride-cuprous chloride (NaBH₄-Cu₂Cl₂) system in methanol. This system generates a copper hydride species that acts as the active reducing agent for the aryl halide. scite.ai
Simultaneous Reduction: Strong, non-selective reducing conditions, such as high-pressure catalytic hydrogenation, may lead to the reduction of both the ester and the aryl halide.
Table 3: Selective Reduction of Functional Groups in Aryl Halide Esters
| Target Functional Group | Reagent System | Product | Comments | Reference |
| Aryl Halide | NaBH₄-Cu₂Cl₂ / Methanol | Methyl 2-phenylpropanoate | Chemoselective dehalogenation without affecting the ester group. | scite.ai |
| Ester | LiAlH₄ / Ether or THF | 2-(4-bromophenyl)propan-1-ol | Standard, powerful reducing agent for esters. | |
| Both Keto and Ester Groups (in related oxoesters) | NaBH₄ / Methanol | 1-Aryl-1,4-butanediols | In 4-aryl-4-oxoesters, NaBH₄ can reduce both carbonyls. |
Oxidative Transformations of Associated Functional Groups
The primary sites for oxidation in this compound are the benzylic C-H bond and, under more forcing conditions, the aromatic ring itself.
Oxidation of the Benzylic Position: The benzylic hydrogen on the C2 of the propanoate chain makes this position susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heated, acidic conditions, can oxidize the alkyl side chain of an alkylbenzene. libretexts.orglibretexts.org In the case of this compound, such a reaction would likely lead to cleavage and the formation of 4-bromobenzoic acid, as the entire side chain is typically oxidized down to a carboxylic acid group attached to the ring, provided a benzylic hydrogen is present. libretexts.orglibretexts.org If the benzylic position is quaternary (i.e., has no C-H bonds), it is resistant to this type of oxidation. libretexts.org More controlled oxidation to generate a ketone, 2-(4-bromophenyl)-2-oxopropanoate, would require milder and more selective reagents, potentially involving organocatalysts or metal-based catalysts that facilitate aerobic oxidation. mdpi.com
Oxidative Dearomatization: While the benzene ring is generally resistant to oxidation, certain powerful reagents or enzymatic systems can induce oxidative dearomatization, destroying the aromaticity of the ring. wikipedia.orgscripps.edu For example, some enzymes like toluene dioxygenase can oxidize aromatic rings to form cis-diols. wikipedia.org Synthetic methods using hypervalent iodine reagents or dioxiranes can also achieve this, though it is a less common transformation for simple bromoarenes compared to more electron-rich or polycyclic aromatic systems. scripps.edursc.org This process converts the flat aromatic ring into a three-dimensional cyclic structure, which can be a valuable synthetic strategy. rsc.org
Table 4: Oxidative Transformations
| Target Site | Reagent/Condition | Reaction Type | Potential Product | Reference |
| Benzylic Position (Side Chain) | KMnO₄, H₃O⁺, heat | Side-Chain Oxidation | 4-Bromobenzoic acid | libretexts.orglibretexts.org |
| Benzylic Position (Side Chain) | N-Bromosuccinimide (NBS) | Radical Bromination | Methyl 2-bromo-2-(4-bromophenyl)propanoate | libretexts.org |
| Aromatic Ring | Dioxygenase Enzymes | Enzymatic Dearomatization | Dihydrodiol derivative | wikipedia.org |
Comparative Reactivity Studies with Isomeric Bromophenylpropanoates
The reactivity of this compound in various chemical transformations is significantly influenced by the position of the bromine atom on the phenyl ring. Comparative studies with its isomers, methyl 2-(2-bromophenyl)propanoate and methyl 2-(3-bromophenyl)propanoate, reveal the interplay of electronic and steric effects on reaction rates and mechanisms. These differences are particularly evident in palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
The electronic nature of the bromine substituent, being an electron-withdrawing group through its inductive effect and an electron-donating group via its resonance effect, plays a crucial role in the reactivity of the aryl-bromide bond. The inductive effect generally decreases with distance, being strongest at the ortho position and weakest at the para position. Conversely, the resonance effect, which involves the donation of lone-pair electrons from the bromine to the aromatic pi-system, primarily affects the ortho and para positions.
In palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck reactions, the first step often involves the oxidative addition of the aryl bromide to a palladium(0) complex. wikipedia.orglibretexts.orgorganic-chemistry.org The rate of this step is sensitive to the electron density at the carbon-bromine bond and the steric hindrance around the reaction center.
For the isomeric methyl 2-bromophenylpropanoates, the expected order of reactivity in many palladium-catalyzed cross-coupling reactions would be:
This compound (para-isomer): Generally exhibits intermediate to high reactivity. The bromine atom is sterically accessible, and the electronic effects can activate the C-Br bond for oxidative addition.
Methyl 2-(3-bromophenyl)propanoate (meta-isomer): Often shows the lowest reactivity. The bromine atom is less sterically hindered than in the ortho-isomer, but the electronic influence of the propanoate group is less pronounced at the meta position.
Methyl 2-(2-bromophenyl)propanoate (ortho-isomer): The reactivity is strongly dictated by steric hindrance. The bulky propanoate group in the ortho position can significantly impede the approach of the palladium catalyst to the C-Br bond, often leading to slower reaction rates compared to the para-isomer, despite the strong inductive electron-withdrawing effect. rsc.org
| Isomer | Position of Bromine | Dominant Electronic Effect of Propanoate Group | Steric Hindrance at C-Br | Expected Relative Reactivity in Pd-Coupling |
| Methyl 2-(2-bromophenyl)propanoate | Ortho | Strong Inductive (-I) | High | Low to Moderate |
| Methyl 2-(3-bromophenyl)propanoate | Meta | Weak Inductive (-I) | Low | Low |
| This compound | Para | Resonance (+M) and Inductive (-I) | Low | High |
In the context of nucleophilic acyl substitution, the reaction occurs at the ester carbonyl group. The electronic nature of the substituted phenyl ring influences the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org An electron-withdrawing group on the phenyl ring will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the order of reactivity for nucleophilic acyl substitution is expected to be influenced by the position of the bromine atom, although the effect is transmitted through the benzene ring and is generally less pronounced than in reactions directly involving the C-Br bond.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For Methyl 2-(4-bromophenyl)propanoate, the ¹H NMR spectrum provides distinct signals corresponding to the different types of protons present.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region of the spectrum, a characteristic AA'BB' pattern. The protons ortho to the bromo group are expected to resonate at a slightly different chemical shift compared to the protons meta to it due to the differing electronic effects. The methine proton (CH) of the propanoate group, being adjacent to both the aromatic ring and the carbonyl group, will exhibit a quartet splitting pattern due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the propanoate group will, in turn, show a doublet. The methyl protons of the ester group (-OCH₃) will appear as a singlet, as they have no adjacent protons to couple with.
A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, Methyl 2-bromopropionate, shows a quartet at approximately 4.4 ppm (CH) and a doublet at around 1.8 ppm (CH₃). chemicalbook.com The methoxy (B1213986) protons typically appear around 3.7 ppm. While these values provide a general reference, the precise chemical shifts for this compound would be influenced by the presence of the 4-bromophenyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (AA') | ~7.4-7.6 | d |
| Aromatic (BB') | ~7.2-7.4 | d |
| -CH- | ~3.7 | q |
| -OCH₃ | ~3.6 | s |
| -CH₃ | ~1.5 | d |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the ester group is characteristically found in the most downfield region of the spectrum, typically between 170-180 ppm. The aromatic carbons show signals in the range of approximately 120-140 ppm, with the carbon atom bonded to the bromine atom (ipso-carbon) appearing at a distinct chemical shift. The other aromatic carbons will also have unique shifts based on their position relative to the substituents. The methine carbon (-CH-) and the methoxy carbon (-OCH₃) will have signals in the intermediate region of the spectrum, while the aliphatic methyl carbon (-CH₃) will be found in the most upfield region. For instance, in methyl propanoate, the carbonyl carbon appears at about 174.9 ppm, the methoxy carbon at 51.5 ppm, and the aliphatic carbons at lower chemical shifts. vaia.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~173 |
| C-Br (aromatic) | ~121 |
| C-H (aromatic) | ~128-132 |
| C-C (aromatic, quaternary) | ~140 |
| -CH- | ~45 |
| -OCH₃ | ~52 |
| -CH₃ | ~18 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton and the protons of the adjacent methyl group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹H-¹³C). The HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, the methyl proton signals to the methyl carbon signal, and the aromatic proton signals to their respective aromatic carbon signals. This is a powerful tool for assigning the resonances in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For this compound, the HMBC spectrum would be particularly useful. For example, it would show a correlation between the methoxy protons and the carbonyl carbon, confirming the ester functionality. It would also show correlations between the methine proton and the aromatic carbons, as well as the carbonyl carbon, providing crucial information to piece together the entire molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.
The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected to appear in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also give rise to strong bands, typically in the 1100-1300 cm⁻¹ region. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | ~1735 | Strong |
| C-O (Ester) | ~1100-1300 | Strong |
| C-H (Aromatic) | >3000 | Medium |
| C=C (Aromatic) | ~1450-1600 | Medium-Weak |
| C-H (Aliphatic) | ~2850-2960 | Medium-Weak |
| C-Br | <700 | Medium-Strong |
Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure.
High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Determination
High-resolution accurate mass spectrometry (HRAMS), often coupled with liquid chromatography (LC), is instrumental in unequivocally determining the molecular formula of a compound. For this compound, with a molecular formula of C₁₀H₁₁BrO₂, the predicted monoisotopic mass is 241.99424 Da. nih.gov HRAMS analysis provides a highly accurate mass measurement, which can be used to confirm this elemental composition.
The technique also allows for the prediction of collision cross-section (CCS) values for different adducts of the molecule, which is a measure of the ion's size and shape in the gas phase. uni.lu These predicted CCS values can be compared with experimental data to further confirm the identity of the compound. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct of this compound is 144.6 Ų. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 243.00153 | 144.6 |
| [M+Na]⁺ | 264.98347 | 155.4 |
| [M-H]⁻ | 240.98697 | 151.0 |
| [M+NH₄]⁺ | 260.02807 | 165.8 |
| [M+K]⁺ | 280.95741 | 145.5 |
| [M+H-H₂O]⁺ | 224.99151 | 144.7 |
| [M+HCOO]⁻ | 286.99245 | 165.0 |
| [M+CH₃COO]⁻ | 301.00810 | 189.7 |
| Data sourced from PubChemLite uni.lu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds within a sample, making it highly suitable for the purity assessment of this compound. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.
This technique is particularly useful for identifying and quantifying impurities that may be present from the synthesis of this compound. For example, during the preparation of the related compound 2-(4-bromophenyl)-2-methylpropanoic acid, GC analysis is used to monitor the consumption of the starting material and to assess the purity of the final product, identifying isomers such as 2-(3-bromophenyl)-2-methylpropanoic acid. google.com A patent describing the synthesis of methyl 2-(4-bromophenyl)-2-methylpropionate reports achieving a GC purity of 99.2%. google.com The coupling of GC with MS allows for the definitive identification of such impurities by comparing their mass spectra to spectral libraries. jmchemsci.comjmchemsci.com
Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. mdpi.com For non-volatile or thermally labile compounds like this compound, HPLC is often the method of choice. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
In the analysis of related compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid, HPLC is used to determine purity, with some commercial sources specifying a purity of greater than 98.0% by HPLC. tcichemicals.com HPLC methods can be developed and validated to quantify impurities at very low levels, which is critical in pharmaceutical applications. researchgate.net For instance, a reverse-phase HPLC method can be employed for the analysis of similar compounds, often using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid for MS compatibility. sielc.com
Chiral HPLC for Enantiomeric Purity Assessment
This compound is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are of paramount importance. Chiral HPLC is the most common and effective method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the enantioseparation of a broad range of chiral compounds. researchgate.net For example, a Chiralpak IG-3 column, based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), has been successfully used for the chiral separation of various pharmaceuticals. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, and the column temperature can significantly influence the separation efficiency. mdpi.com In the case of the related compound β-amino-β-(4-bromophenyl) propionic acid, a chiral HPLC method was developed using a (R,R) Whelk-O1 column with a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine, achieving good resolution between the enantiomers. tsijournals.com
X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration
For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can also be used to determine its absolute configuration, which is the absolute spatial arrangement of the atoms. This is particularly crucial when one enantiomer has a desired therapeutic effect while the other may be inactive or even harmful. The crystal structure of a related compound, 2-(4-Bromophenyl)-2-methylpropanamide, was determined to be monoclinic with the space group P 21/c. nih.gov Such analysis provides unambiguous proof of the molecular structure and stereochemistry.
Chiroptical Spectroscopy and Optical Rotation Measurements
Chiroptical spectroscopy is a specialized branch of spectroscopy that investigates the interaction of chiral molecules with polarized light. Since this compound possesses a chiral center at the C2 position of the propanoate moiety, it can exist as two non-superimposable mirror images, known as enantiomers: (R)-methyl 2-(4-bromophenyl)propanoate and (S)-methyl 2-(4-bromophenyl)propanoate. These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they differ in their ability to rotate the plane of polarized light. This phenomenon, known as optical activity, is a cornerstone for their differentiation and characterization.
Optical rotation is measured using a polarimeter, and the specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined experimental conditions (temperature, wavelength of light, solvent, and concentration). The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), while the magnitude reflects the extent of rotation.
Detailed research findings on the specific optical rotation of the enantiomers of this compound are crucial for determining the enantiomeric purity of a sample. While extensive searches for specific experimental data on the optical rotation of the individual enantiomers of this compound did not yield concrete numerical values from scientific literature within the scope of this review, the principles of chiroptical spectroscopy remain fundamental to its analysis.
For illustrative purposes, the following table demonstrates how such data would be presented based on typical experimental measurements found for analogous chiral compounds.
| Enantiomer | Specific Rotation [α] (degrees) | Concentration (g/100mL) | Solvent | Temperature (°C) | Wavelength (nm) |
|---|---|---|---|---|---|
| (R)-Methyl 2-(4-bromophenyl)propanoate | Data Not Available | - | - | - | - |
| (S)-Methyl 2-(4-bromophenyl)propanoate | Data Not Available | - | - | - | - |
The determination of the enantiomeric excess (ee), which quantifies the purity of a chiral sample, is directly reliant on the measured optical rotation of the mixture and the known specific rotation of the pure enantiomer. The formula for calculating enantiomeric excess is:
ee (%) = (|observed [α]| / |[α] of pure enantiomer|) x 100
The absence of experimentally reported specific rotation values for the enantiomers of this compound in readily available literature highlights a potential area for future research. Such data would be invaluable for synthetic chemists working on enantioselective syntheses of this compound and for analysts requiring reference standards for quality control.
Further chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, could also be employed to characterize the enantiomers of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing detailed information about the stereochemical arrangement of the molecule. A CD spectrum for one enantiomer would be the mirror image of the other, offering another powerful tool for their distinction and the study of their conformational properties in solution.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods provide detailed insights that complement experimental findings. For methyl 2-(4-bromophenyl)propanoate, quantum chemical calculations offer a deeper understanding of its fundamental characteristics at the atomic and molecular levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to study various aspects of this compound and related molecules. researchgate.netnih.gov DFT calculations involve constructing an expression of the electron density to determine the ground state energy of a system. mdpi.com
Geometry optimization is a fundamental application of DFT used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For this compound, DFT calculations can identify the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. This process is crucial for understanding the molecule's shape and steric properties.
Conformational analysis, a related application, explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Studies on similar structures, such as 2-(4-bromophenyl)-2-oxoethyl benzoates, have shown that molecules can adopt specific conformations, like the synclinal conformation, which are energetically favorable. researchgate.net For this compound, DFT can predict the relative energies of different conformers, providing insight into its flexibility and the most probable shapes it will adopt.
Table 1: Selected Optimized Geometrical Parameters of a Related Phenylpropanoate Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (phenyl) | 1.38 - 1.40 |
| C-Br | 1.91 |
| C=O | 1.21 |
| C-O (ester) | 1.35 |
| O-CH3 | 1.44 |
| C-C-C (propanoate) | 110.5 |
| O=C-O (ester) | 124.0 |
Note: Data is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.netnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us A smaller gap suggests higher reactivity. nih.gov For this compound, DFT calculations can map the electron density of these frontier orbitals, revealing the most likely sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Similar Aromatic Compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Energy Gap | 4.83 |
Source: Data from a study on quinoline, a related aromatic compound, for illustrative purposes. scirp.org
DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov
NMR Chemical Shifts: DFT can be used to calculate the nuclear magnetic resonance (NMR) shielding tensors for each nucleus in this compound. aps.org These calculated values can be correlated with experimental chemical shifts to aid in the assignment of ¹H and ¹³C NMR spectra. While there can be systematic errors in these predictions, they provide a strong basis for interpreting experimental results. aps.org
IR Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies of the molecule. orientjchem.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in an experimental infrared (IR) spectrum. This comparison helps in assigning the various vibrational modes of the molecule. orientjchem.org
Ab Initio Molecular Orbital Theory Approaches (e.g., MP2, Hartree-Fock)
Ab initio molecular orbital theory provides another set of methods for studying molecular systems from first principles, without the need for empirical parameters.
Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. orientjchem.org While it is a foundational method, it does not fully account for electron correlation, which can be a limitation. wikipedia.org
Møller-Plesset Perturbation Theory (MP2): To improve upon the Hartree-Fock method, Møller-Plesset perturbation theory adds electron correlation effects. wikipedia.orgsmu.edu The second-order Møller-Plesset (MP2) method is a popular choice that provides a more accurate description of the electronic energy and properties of molecules like this compound. wikipedia.orgarxiv.org It is particularly useful for systems where electron correlation plays a significant role. arxiv.org
Relativistic Quantum Chemical Methods for Heavy Atom Effects
The presence of a heavy atom like bromine in this compound necessitates the consideration of relativistic effects. For heavy elements, the inner electrons move at speeds that are a significant fraction of the speed of light, leading to changes in their mass and, consequently, the electronic structure of the molecule. Relativistic quantum chemical methods are designed to account for these effects, providing more accurate predictions for properties such as bond lengths, bond energies, and spectroscopic parameters involving the heavy atom. orientjchem.org
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is instrumental in understanding the intricate details of chemical reactions. For a compound like this compound, which belongs to the 2-arylpropanoic acid ester family, these studies can map out the most likely pathways for its synthesis, such as the esterification of 2-(4-bromophenyl)propanoic acid or the methylation of a corresponding benzylic carbon. google.com
The elucidation of a reaction mechanism involves identifying the reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. Computational methods, particularly those based on Density Functional Theory (DFT) and ab initio calculations like Møller–Plesset perturbation theory (MP2), are used to map the potential energy surface (PES) of a reaction. nih.govresearchgate.net
For the synthesis of this compound, theoretical studies would focus on key steps, such as the nucleophilic attack of methanol (B129727) on a carboxyl group derivative. Calculations would aim to locate the transition state structure for this step, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate.
Theoretical investigations on related reactions, such as the decarbonylation of unsaturated aldehydes, demonstrate how different pathways (concerted vs. stepwise) can be compared. researchgate.net For instance, a study on the decarbonylation of 2-methyl-2-propenal found that catalysts like HCl or H₂SO₄ could significantly lower the transition state energy compared to the uncatalyzed reaction. researchgate.net A similar approach for the synthesis of this compound would involve calculating the energy barriers for different proposed mechanisms to determine the most favorable route.
Table 1: Example of Calculated Energy Barriers for a Catalyzed Reaction (Note: This data is illustrative of the methodology and is from a study on 2-methyl-2-propenal, not this compound) researchgate.net
| Catalyst | Transition State Energy Reduction (kJ/mol) |
| None | 0 |
| H₂O | 26.35 |
| HCl | 90.46 |
| H₂SO₄ | 146.74 |
While quantum mechanics (QM) is excellent for describing the energetics of a reaction pathway, Molecular Dynamics (MD) simulations are used to study the time-evolution of the system. Ab initio MD (AIMD), where forces are calculated on-the-fly using QM methods, can provide a realistic picture of the reaction dynamics, including the role of the solvent and thermal fluctuations. ibm.com
For the synthesis of this compound in a solvent, MD simulations could model the solvation of reactants, the approach of the reacting species, and the conformational changes that occur during the reaction. These simulations can reveal dynamic effects that are not captured by static PES calculations, providing a more complete understanding of how the reaction proceeds in a realistic chemical environment. For complex biological and chemical systems, MD simulations are essential for modeling processes like protein-ligand binding or the behavior of molecules in solution over timescales from nanoseconds to microseconds. escholarship.org
Intermolecular Interactions and Supramolecular Assembly
The physical properties of this compound in its condensed phases (liquid or solid) are dictated by the nature and strength of its intermolecular interactions. Computational methods are key to identifying and quantifying these forces, which include weak non-covalent interactions that drive self-assembly and crystal formation. nih.govnih.gov
The structure of this compound, with its bromine atom and aromatic ring, suggests the presence of several important non-covalent interactions.
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This occurs because the electron distribution on the halogen is anisotropic, creating a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, which can interact favorably with a nucleophilic region on an adjacent molecule (like the oxygen of the carbonyl group). nih.gov Studies on other brominated compounds show that Br···O and Br···Br contacts can be significant in directing crystal packing. nih.gov In some cases, C-Br···π interactions are also observed, where the bromine atom interacts with the electron-rich π-system of a nearby aromatic ring. nih.gov
π-Stacking: The phenyl ring allows for π-stacking interactions, where two aromatic rings arrange themselves in a face-to-face or offset manner. These interactions are driven by a combination of electrostatic (quadrupole-quadrupole) and dispersion forces. rsc.orgcomporgchem.com Computational studies on related aromatic compounds show that π-stacking can be a dominant feature, often linking molecules into dimers or extended chains. nih.govresearchgate.net
Table 2: Illustrative Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis (Note: This data is for the related compound 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile and serves as an example of the analytical method) nih.gov
| Interaction Type | Contribution to Crystal Packing (%) |
| H···H | 36.2% |
| C···H/H···C | 21.6% |
| N···H/H···N | 12.2% |
| Br···H/H···Br | 10.8% |
Understanding how individual molecules of this compound assemble into a crystalline solid is crucial for controlling its physical properties. Computational methods can be used to predict the most stable crystal packing arrangements. This involves searching for the lowest energy structures by considering all possible orientations and positions of the molecules in a unit cell, governed by the intermolecular forces discussed above.
For the related compound 2-(4-Bromophenyl)-2-methylpropanamide, X-ray diffraction revealed a monoclinic crystal system where molecules are linked by N-H···O hydrogen bonds to form dimers. researchgate.net Computational modeling can complement such experimental data by calculating the lattice energy and exploring the possibility of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and computational screening can help identify potentially accessible crystal structures before they are found experimentally.
Force Field Development and Application in Molecular Simulations
Classical Molecular Dynamics (MD) simulations rely on force fields, which are sets of equations and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. To simulate this compound, a specific and accurate force field is required.
The development of force field parameters typically involves a multi-step process. nih.gov First, quantum mechanical calculations (e.g., using DFT) are performed on the molecule to obtain its equilibrium geometry and electron distribution. From this, atomic partial charges are derived, often using methods like RESP (Restrained Electrostatic Potential) to ensure they accurately reflect the electrostatic potential around the molecule. nih.gov
Other parameters, such as those for bond stretching, angle bending, and dihedral torsions, are determined by fitting to QM calculations or experimental data (e.g., from infrared spectroscopy). Parameters for non-bonded interactions (van der Waals and electrostatic) are usually taken from a general force field like GAFF2 (General Amber Force Field) and refined if necessary. nih.gov Once a complete set of parameters is developed, it can be used in large-scale MD simulations to study the bulk properties of this compound, its behavior in solution, or its interaction with other molecules. nih.gov
Parameterization for Bromophenylpropanoate Systems
The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch A force field is a collection of parameters that define the potential energy of a system of particles, and its development for a specific molecule like this compound is a meticulous process.
The parameterization for bromophenylpropanoate systems involves several key steps. Initially, the process requires defining the atom types, bond lengths, bond angles, and dihedral angles. dlab.cl For a molecule containing a bromine atom attached to a phenyl ring, special consideration must be given to the parameters involving the halogen. The development of polarizable force fields, such as those based on the classical Drude oscillator model, has shown significant improvements in modeling halogenated compounds. nih.gov These models account for the anisotropic nature of charge distribution around the halogen atom, which is crucial for accurately simulating interactions like halogen bonding.
The parameterization process typically involves fitting the force field parameters to a combination of high-level quantum mechanical (QM) calculations and experimental data. ethz.ch For instance, partial atomic charges are often determined by fitting to QM-calculated electrostatic potentials. nih.gov Lennard-Jones parameters, which describe van der Waals interactions, are frequently optimized to reproduce experimental condensed-phase properties such as the heat of vaporization and density of related small molecules. dlab.clchemrxiv.org
For the bromophenylpropanoate moiety, researchers would likely perform QM calculations to obtain data on:
Optimized Geometries: To determine equilibrium bond lengths and angles.
Vibrational Frequencies: To refine bond and angle force constants.
Torsional Energy Profiles: To parameterize the dihedral terms that govern the rotation around key single bonds, such as the bond connecting the phenyl ring to the propanoate group.
The table below illustrates a simplified example of the types of parameters that would be defined for a bromophenylpropanoate system.
| Parameter Type | Atoms Involved | Typical Value/Form | Source of Data |
| Bond Stretching | C-C (aromatic) | ~1.4 Å | QM Calculations, X-ray Crystallography |
| Bond Stretching | C-Br | ~1.9 Å | QM Calculations, Microwave Spectroscopy |
| Angle Bending | C-C-Br | ~120° | QM Calculations |
| Dihedral Torsion | C-C-C-O | Periodic function | QM Rotational Energy Scans |
| Partial Atomic Charge | Br | Negative value | QM Electrostatic Potential Fitting |
| Lennard-Jones | Br | (ε, σ) | Fitting to Experimental Liquid Properties |
The transferability of these parameters is also a key consideration. dlab.cl Parameters developed for smaller, related molecules like bromobenzene (B47551) and methyl propanoate can serve as a starting point and be further refined to accurately represent the specific chemical environment within this compound. nih.gov Modern approaches may also leverage machine learning models trained on large databases of molecular properties to accelerate and improve the accuracy of the parameterization process. ethz.ch
Condensed Phase Simulations and Solvent Effects
Once a reliable force field is established, condensed phase simulations can be performed to study the behavior of this compound in a liquid or solution environment. These simulations, typically molecular dynamics, track the positions and velocities of all atoms in the system over time, providing a detailed picture of molecular motion and intermolecular interactions.
A primary focus of these simulations is to understand the influence of the solvent on the conformational preferences and dynamics of the solute. The choice of solvent can significantly alter the behavior of a molecule. For instance, the conformational equilibrium of a flexible molecule like this compound may shift in a polar solvent compared to a nonpolar one due to differing solute-solvent interactions.
Computational studies on the effects of different solvents, such as water, methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO), have shown that solvent polarity can impact reaction barriers and molecular properties. researchgate.netchemrxiv.org For a molecule like this compound, simulations in various solvents would likely reveal:
Solvation Free Energy: The free energy change associated with transferring the molecule from the gas phase to the solvent, which indicates how favorably the solvent accommodates the solute.
Radial Distribution Functions: These functions describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering insights into the local solvent structure.
Dipole Moment Fluctuations: The instantaneous molecular dipole moment of the solute will fluctuate in response to the surrounding solvent molecules, and the extent of these fluctuations can be quantified.
The table below summarizes the expected qualitative effects of different solvent types on the simulation of this compound.
| Solvent | Polarity | Expected Primary Solute-Solvent Interactions | Potential Effects on Conformation |
| Cyclohexane | Nonpolar | van der Waals forces | Minimal influence on conformational preference compared to the gas phase. |
| Acetonitrile | Polar Aprotic | Dipole-dipole interactions | Stabilization of conformers with larger dipole moments. |
| Methanol | Polar Protic | Hydrogen bonding with the ester group, dipole-dipole interactions | Specific hydrogen bonding interactions may favor certain orientations of the ester group. |
| Water | Polar Protic | Strong hydrogen bonding and dipole-dipole interactions | Significant structuring of water molecules around the solute; potential for hydrophobic collapse of the phenyl ring. |
These simulations can provide a molecular-level explanation for experimentally observed phenomena, such as the solvent dependence of reaction rates or spectroscopic signals. researchgate.net By analyzing the trajectories from these simulations, researchers can gain a deeper understanding of the dynamic interplay between this compound and its environment.
Synthetic Applications of Methyl 2 4 Bromophenyl Propanoate As a Chemical Building Block
Methyl 2-(4-bromophenyl)propanoate is a versatile organic compound that serves as a crucial starting material and intermediate in the synthesis of a variety of complex molecules. Its structure, featuring a bromine atom on the phenyl ring and a chiral center at the propanoate moiety, makes it a valuable precursor in the pharmaceutical industry and a flexible scaffold for constructing intricate organic frameworks.
Advanced Derivatives and Analog Synthesis
Alpha-Substituted Bromophenylpropanoate Derivatives
Derivatives with substitutions at the alpha-position of the propanoate moiety represent a significant class of modified compounds. These substitutions can influence the steric and electronic nature of the molecule, leading to unique chemical characteristics.
Synthesis of Methyl 2-(4-bromophenyl)-2-methylpropanoate
The synthesis of methyl 2-(4-bromophenyl)-2-methylpropanoate is often achieved through a multi-step process that begins with the bromination of 2-methyl-2-phenylpropanoic acid. In one documented industrial method, 2-methyl-2-phenylpropanoic acid is reacted with bromine in an aqueous medium. organic-chemistry.orgorgsyn.orggoogle.com This selective bromination predominantly yields 2-(4-bromophenyl)-2-methylpropanoic acid. organic-chemistry.orgorgsyn.orggoogle.com
Following the bromination, the resulting 2-(4-bromophenyl)-2-methylpropanoic acid is esterified to produce the final methyl ester. A common procedure involves dissolving the acid in toluene (B28343), followed by the addition of methanol (B129727) and a catalytic amount of sulfuric acid. orgsyn.orggoogle.com The reaction mixture is heated, and after completion, the product is isolated through a series of washes and distillation under reduced pressure, yielding methyl 2-(4-bromophenyl)-2-methylpropionate with high purity. orgsyn.orggoogle.com
An alternative laboratory-scale synthesis involves the esterification of 4-bromophenylacetic acid, followed by methylation at the benzylic carbon using methyl iodide in the presence of a strong base like sodium hydride in a tetrahydrofuran (B95107) (THF) medium. google.com
Synthesis of Methyl 2-bromo-2-(4-bromophenyl)propanoate
The synthesis of methyl 2-bromo-2-(4-bromophenyl)propanoate typically proceeds via the bromination of methyl 2-(4-bromophenyl)propanoate. A well-established method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN). organic-chemistry.org This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or the more environmentally benign acetonitrile. organic-chemistry.org The low concentration of bromine generated in situ from NBS favors the selective bromination at the benzylic position, which is the carbon adjacent to the aromatic ring, due to the stability of the resulting benzylic radical. organic-chemistry.org
Amino-Functionalized Derivatives
The introduction of an amino group into the this compound structure opens up avenues for creating a wide range of functionally diverse molecules, including peptides and other bioactive compounds.
Synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
The synthesis of the chiral amino ester, methyl (2S)-2-amino-3-(4-bromophenyl)propanoate, typically starts from the corresponding amino acid, (S)-2-amino-3-(4-bromophenyl)propanoic acid, which is commercially available. sigmaaldrich.com The esterification of this amino acid can be achieved using several methods.
One common and efficient method involves the use of thionyl chloride (SOCl2) in methanol. commonorganicchemistry.comresearchgate.net In this procedure, the amino acid is suspended in methanol and cooled, after which thionyl chloride is added dropwise. researchgate.netgoogle.com The reaction mixture is then refluxed to drive the esterification to completion. commonorganicchemistry.com The product is typically isolated as its hydrochloride salt. google.comnih.gov Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers mild reaction conditions and good to excellent yields. nih.gov
Synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate
The synthesis of methyl 2-amino-2-(3-bromophenyl)propanoate can be approached through the preparation of the corresponding amino acid, 2-amino-2-(3-bromophenyl)propanoic acid. One synthetic route starts from benzeneacetonitrile, α-amino-3-bromo-α-methyl-. The hydrolysis of this nitrile precursor would yield the desired amino acid.
Alternatively, direct bromination of phenylalanine derivatives can be employed. The use of bromine (Br2) in trifluoroacetic acid (TFA) has been shown to achieve high regioselectivity for the 3-bromo isomer. Following the synthesis of the amino acid, esterification to the methyl ester can be carried out using standard methods, such as reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride. google.comnih.gov
Derivatives with Modified Propanoate Chain or Ester Group
Modifications to the propanoate chain or the ester group of this compound lead to a diverse set of analogs with potentially altered physical and chemical properties.
Research has explored the synthesis of various ester analogs, such as ethyl and tert-butyl esters. For instance, the synthesis of ethyl 2-(4-bromophenyl)butanoate has been achieved through a rhodium-catalyzed asymmetric arylation of ethyl crotonate with 4-bromophenylboronic acid. orgsyn.org
Furthermore, the propanoate chain itself can be functionalized. An example is the synthesis of N-substituted 2-(4-bromophenyl)propanamides. These can be prepared by first converting 2-(4-bromophenyl)propanoic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with a primary or secondary amine. nih.gov This approach allows for the introduction of a wide variety of substituents on the amide nitrogen.
Another modification involves the introduction of different functional groups onto the phenyl ring, which can then be further elaborated. For example, a hydroxyl group can be introduced, which can then be used as a handle for further reactions, such as the synthesis of 2-(4-bromophenyl)propyl acetate.
Below is a table summarizing the discussed derivatives:
| Derivative Name | Key Starting Material(s) | Key Reagents/Reaction Type |
| Methyl 2-(4-bromophenyl)-2-methylpropanoate | 2-Methyl-2-phenylpropanoic acid | Bromine, Sulfuric acid/Methanol |
| Methyl 2-bromo-2-(4-bromophenyl)propanoate | This compound | N-Bromosuccinimide (NBS), AIBN |
| Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | (S)-2-Amino-3-(4-bromophenyl)propanoic acid | Thionyl chloride/Methanol |
| Methyl 2-amino-2-(3-bromophenyl)propanoate | Benzeneacetonitrile, α-amino-3-bromo-α-methyl- or Phenylalanine | Hydrolysis, Bromination, Esterification |
| Ethyl 2-(4-bromophenyl)butanoate | 4-Bromophenylboronic acid, Ethyl crotonate | Rhodium catalyst |
| N-Substituted 2-(4-bromophenyl)propanamide | 2-(4-Bromophenyl)propanoic acid | Thionyl chloride, Amine |
| 2-(4-Bromophenyl)propyl acetate | 2-(4-Bromophenyl)propanol | Acetic anhydride (B1165640) or Acetyl chloride |
Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
A notable derivative, Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate, is synthesized from precursors related to the title compound. The synthesis of this hydrazono derivative typically involves the reaction of ethyl pyruvate (B1213749) with 4-bromophenylhydrazine. This reaction is often catalyzed by polyphosphoric acid and conducted at elevated temperatures, in the range of 80-100°C, for a duration of approximately 1 to 3 hours. Following the reaction, the mixture is cooled, and the solid product is isolated through filtration and subsequent drying.
This compound, with the molecular formula C11H13BrN2O2, is characterized by a bromophenyl group attached to a hydrazono moiety, which is in turn linked to an ethyl ester group. It serves as a valuable intermediate in various chemical reactions. The hydrazono group can, for instance, undergo oxidation to form corresponding oxides or be reduced to an amine. Furthermore, the bromine atom on the phenyl ring can be substituted with other functional groups via nucleophilic substitution reactions.
Table 1: Properties of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN2O2 chemicalbook.comnih.govsmolecule.com |
| Molecular Weight | 285.14 g/mol chemicalbook.comnih.govsmolecule.com |
| IUPAC Name | ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate nih.govsmolecule.com |
| CAS Number | 16382-11-9 chemicalbook.comchemicalbook.com |
Sulfonamido Derivatives
The introduction of a sulfonamido group into the structure of this compound leads to the formation of sulfonamido derivatives, which are of interest in medicinal chemistry due to the common presence of the sulfonamide functional group in various therapeutic agents.
Synthesis of Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate
The synthesis of Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate involves the reaction of a derivative of the parent compound, specifically 2-amino-N-(4-bromophenyl)propanamide, with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction. The resulting product is a sulfonamido derivative where a methanesulfonamido group is attached to the nitrogen atom of the original amino propanamide structure.
Enantiospecific Synthesis of Chiral Derivatives
The presence of a chiral center at the C2 position of the propanoate chain in this compound makes the enantiospecific synthesis of its derivatives a critical area of research. Controlling the stereochemistry is crucial for applications where a specific enantiomer exhibits desired biological activity or physical properties.
Diastereoselective and Enantioselective Synthetic Routes
The development of diastereoselective and enantioselective synthetic routes is paramount for obtaining enantiomerically pure or enriched derivatives of this compound. One approach involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate. For instance, asymmetric hydrogenation or alkylation reactions can be employed to introduce the stereocenter with a high degree of enantioselectivity.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
A powerful strategy for achieving stereocontrol in the synthesis of chiral derivatives is the use of chiral auxiliaries. sigmaaldrich.com These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com
For example, a chiral auxiliary can be attached to the carboxylic acid precursor of this compound. The presence of the auxiliary then directs the stereoselective alkylation at the α-carbon. Subsequent removal of the auxiliary affords the desired enantiomer of the propanoic acid, which can then be esterified to yield the target methyl ester. The use of chiral auxiliaries like (−)-menthyl chloroformate has been shown to be effective in introducing functionality and creating diastereomeric mixtures that can be separated. rcsi.comrcsi.com This method provides an alternative to using chiral ligands like (−)-sparteine and allows for access to both enantiomeric forms. rcsi.comrcsi.com The separation of these diastereoisomers can often be accomplished using techniques such as semi-preparative HPLC. rcsi.comrcsi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(4-bromophenyl)propanoate, and how are reaction conditions optimized for yield?
- Methodology : The synthesis typically involves bromination of precursor esters (e.g., methyl 3-(4-fluorophenyl)propanoate) using bromine or N-bromosuccinimide (NBS) in dichloromethane under inert conditions . Key parameters include temperature control (0–25°C), stoichiometric ratios of brominating agents, and reaction time (4–24 hours). Post-reaction purification employs column chromatography or HPLC for high-purity isolation (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology : Use a combination of nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify substituent positions and ester functionality, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry (if applicable) . Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. What are the critical stability considerations for storing this compound?
- Methodology : The compound is light-sensitive and prone to hydrolysis. Store in amber vials under nitrogen at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, monitoring for bromine displacement or ester hydrolysis via periodic HPLC and TLC analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromophenyl group on the ester’s electrophilicity. Compare activation energies for SN2 reactions with nucleophiles (e.g., amines) to prioritize experimental conditions . Validate predictions via kinetic studies using in-situ IR or NMR to track reaction progress .
Q. What strategies resolve contradictory data in catalytic cross-coupling reactions involving this compound?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 75%) may arise from competing debromination. Use controlled experiments with varying Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base strengths (K₂CO₃ vs. CsF). Monitor intermediates via LC-MS to identify side products .
Q. How does the bromophenyl group influence binding affinity in enzyme inhibition studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions between the bromophenyl moiety and active sites (e.g., cytochrome P450). Validate with surface plasmon resonance (SPR) to measure dissociation constants (Kd). Compare with analogs lacking bromine to isolate steric/electronic contributions .
Q. What advanced analytical techniques quantify trace impurities in industrial-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
